Benzotriazole hydrochloride
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Overview
Description
Benzotriazole hydrochloride is a heterocyclic compound with the chemical formula C6H5N3·HCl. It is a derivative of benzotriazole, which is known for its applications as a corrosion inhibitor, particularly for copper and its alloys. This compound is a white to light tan solid that is soluble in water and has a variety of uses in different fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzotriazole hydrochloride can be synthesized through the reaction of benzotriazole with hydrochloric acid. The process typically involves dissolving benzotriazole in a suitable solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The reaction mixture is stirred and heated to facilitate the formation of this compound, which is then isolated by filtration and dried .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pH are common practices to achieve consistent quality in the final product .
Chemical Reactions Analysis
Types of Reactions
Benzotriazole hydrochloride undergoes various chemical reactions, including:
Oxidation: Benzotriazole can be oxidized to form benzotriazole N-oxide.
Reduction: Reduction of benzotriazole can lead to the formation of 1,2-diaminobenzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzotriazole N-oxide.
Reduction: 1,2-diaminobenzene.
Substitution: Various substituted benzotriazole derivatives depending on the reagents used.
Scientific Research Applications
Benzotriazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzotriazole hydrochloride involves its ability to form stable complexes with metal ions, thereby preventing corrosion. In biological systems, benzotriazole derivatives can interact with enzymes and receptors through π–π stacking interactions and hydrogen bonding, leading to various biological effects. The compound’s ability to bind to molecular targets and pathways is crucial for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar corrosion-inhibiting properties.
Tolyltriazole: A derivative of benzotriazole with enhanced corrosion inhibition for specific applications.
Uniqueness
Benzotriazole hydrochloride is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly effective as a corrosion inhibitor and a versatile compound in various chemical reactions .
Properties
IUPAC Name |
2H-benzotriazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3.ClH/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H,(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSONXNMNZYBRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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